molecular formula C16H24N4O2 B11135882 1-(2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide

1-(2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide

Cat. No.: B11135882
M. Wt: 304.39 g/mol
InChI Key: IRRRIBGAHDZUKT-UHFFFAOYSA-N
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Description

1-(2-Pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide is a complex organic compound featuring a pyrimidine ring, a tetrahydropyran moiety, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a nitrile or an amine, the pyrimidine ring is constructed through cyclization reactions.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via nucleophilic substitution or addition reactions, often using tetrahydropyranyl chloride or similar reagents.

    Formation of the Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide through amidation reactions, typically using piperidine and a suitable carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents or nucleophiles under controlled temperature and solvent conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2-Pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Pyrimidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide: Similar compounds include those with variations in the pyrimidine ring or the piperidine carboxamide group.

    Pyrimidine Derivatives: Compounds like 2-aminopyrimidine or 4,6-dimethylpyrimidine.

    Piperidine Carboxamides: Compounds such as N-(2-pyrimidinyl)-3-piperidinecarboxamide.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C16H24N4O2/c21-15(19-11-13-4-9-22-10-5-13)14-3-1-8-20(12-14)16-17-6-2-7-18-16/h2,6-7,13-14H,1,3-5,8-12H2,(H,19,21)

InChI Key

IRRRIBGAHDZUKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCC3CCOCC3

Origin of Product

United States

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